4-Phenyl-6-(trifluoromethyl)pyrimidin-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

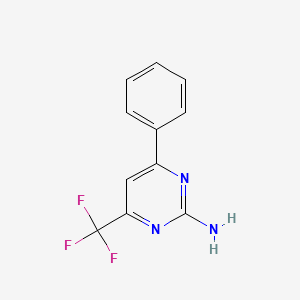

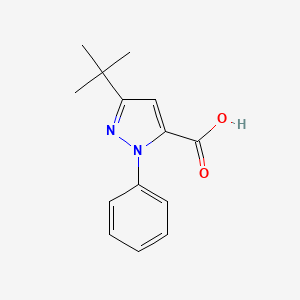

“4-Phenyl-6-(trifluoromethyl)pyrimidin-2-amine” is a chemical compound with the molecular formula C11H8F3N3 . It is a member of the pyrimidine class of compounds, which are known for their wide range of biological activities .

Synthesis Analysis

The synthesis of pyrimidine derivatives, including “4-Phenyl-6-(trifluoromethyl)pyrimidin-2-amine”, often involves the use of dichloropyrimidines and Suzuki coupling with boronic acids or esters . In one study, a series of 4-phenyl-6-trifluoromethyl-2-amino-pyrimidine compounds were synthesized and their structures were confirmed by ¹H-NMR, IR, and MS .Molecular Structure Analysis

The molecular structure of “4-Phenyl-6-(trifluoromethyl)pyrimidin-2-amine” includes a phenyl group attached to the 4-position of the pyrimidine ring and a trifluoromethyl group attached to the 6-position . The compound also has an amino group at the 2-position of the pyrimidine ring .Chemical Reactions Analysis

Pyrimidine derivatives, including “4-Phenyl-6-(trifluoromethyl)pyrimidin-2-amine”, have been shown to undergo a variety of chemical reactions . For example, they can participate in Suzuki coupling reactions with boronic acids or esters .Physical And Chemical Properties Analysis

“4-Phenyl-6-(trifluoromethyl)pyrimidin-2-amine” has a molecular weight of 239.20 g/mol . It has one hydrogen bond donor and six hydrogen bond acceptors . The compound has a topological polar surface area of 51.8 Ų and contains 17 heavy atoms .Applications De Recherche Scientifique

Fungicidal Activity

4-Phenyl-6-(trifluoromethyl)pyrimidin-2-amine has been found to have significant fungicidal activity. It has been used in the synthesis of a series of compounds that have shown excellent fungicidal activity against Botrytis cinerea, a type of fungus that causes disease in plants . In particular, compounds III-3 and III-13 showed higher fungicidal activity than the positive control pyrimethanil .

Antifungal Mechanism Study

The mechanism of action of 4-Phenyl-6-(trifluoromethyl)pyrimidin-2-amine against B. cinerea is different from that of cyprodinil . This compound, especially those containing a fluorine atom at the ortho-position on the benzene ring, could maintain the antifungal activity against B. cinerea .

Drug Synthesis

The trifluoromethyl group in 4-Phenyl-6-(trifluoromethyl)pyrimidin-2-amine is a common feature in many FDA-approved drugs . This group is often incorporated into potential drug molecules to enhance their pharmacological activities .

Neuroprotection and Anti-inflammatory Activity

Pyrimidine and its derivatives, including 4-Phenyl-6-(trifluoromethyl)pyrimidin-2-amine, have been studied for their neuroprotective and anti-inflammatory activity on human microglia and neuronal cell models .

Inhibition of Hypersensitivity

4-Phenyl-6-(trifluoromethyl)pyrimidin-2-amine has been shown to be a potent and selective inhibitor with a favorable pharmacokinetic profile, high brain penetration, and good efficacy in rat models of hypersensitivity .

Synthesis of Fluazinam

Trifluoromethyl-substituted pyridine derivatives, which can be synthesized from 4-Phenyl-6-(trifluoromethyl)pyrimidin-2-amine, have been used in the synthesis of fluazinam, a fungicide .

Mécanisme D'action

Target of Action

The primary target of 4-Phenyl-6-(trifluoromethyl)pyrimidin-2-amine is the fungus Botrytis cinerea . This compound is part of a series of synthesized aminopyrimidines that have shown excellent fungicidal activity .

Pharmacokinetics

The presence of the trifluoromethyl group in the compound may enhance its metabolic stability and increase its bioavailability .

Result of Action

The result of the action of 4-Phenyl-6-(trifluoromethyl)pyrimidin-2-amine is the effective control of the fungus Botrytis cinerea . The compound has shown higher fungicidal activity than the positive control pyrimethanil . Scanning electron micrography (SEM) and transmission electron micrography (TEM) studies have shown the compound’s effectiveness against B. cinerea .

Orientations Futures

The future research directions for “4-Phenyl-6-(trifluoromethyl)pyrimidin-2-amine” and related compounds could involve further exploration of their biological activities and potential applications . For example, they could be studied for their potential as antifungal agents . Additionally, new synthesis methods could be developed to improve the efficiency and cost-effectiveness of producing these compounds .

Propriétés

IUPAC Name |

4-phenyl-6-(trifluoromethyl)pyrimidin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F3N3/c12-11(13,14)9-6-8(16-10(15)17-9)7-4-2-1-3-5-7/h1-6H,(H2,15,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHXBPRJAAQLLMC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NC(=N2)N)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F3N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20347040 |

Source

|

| Record name | 4-phenyl-6-(trifluoromethyl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20347040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Phenyl-6-(trifluoromethyl)pyrimidin-2-amine | |

CAS RN |

26974-09-4 |

Source

|

| Record name | 4-phenyl-6-(trifluoromethyl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20347040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Bromo-1-methyl-1H-benzo[d]imidazole](/img/structure/B1268450.png)

![3-Bromothieno[3,2-c]pyridine](/img/structure/B1268464.png)